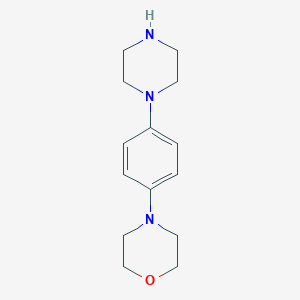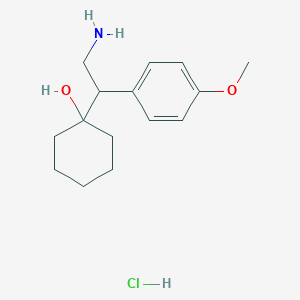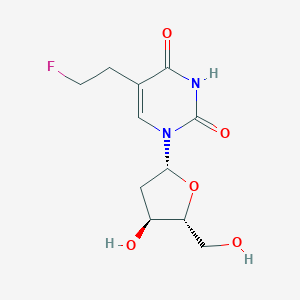
5-(2-Fluoroethyl)-2'-deoxyuridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 2-[18F]fluoroethyl tosylate has been studied . The synthesis involves the use of microvolume radiosynthesis techniques which improve the efficiency of production by consuming tiny amounts of precursor, and maintaining high molar activity of the tracers even with low starting activity .Applications De Recherche Scientifique
Radioligand-Receptor Binding Kinetics
5-(2-Fluoroethyl)-2’-deoxyuridine: may be used in the study of radioligand-receptor binding kinetics. This application is crucial in early-phase drug development, where understanding the binding process of molecules to receptors can lead to the development of new pharmaceuticals . The compound could potentially be labeled with a radioactive isotope and used to assess binding affinity and kinetic parameters in real-time, providing valuable data for drug efficacy and optimization .
Electrolyte Molecular Design for Alkali Metal Batteries
In the field of energy storage, particularly for alkali metal batteries, 5-(2-Fluoroethyl)-2’-deoxyuridine could be investigated as part of the electrolyte molecular design . Its structure might contribute to the stability of the electrolyte and prevent common issues such as dendrite growth, thereby enhancing the performance and safety of batteries .
Biomolecular Interaction Studies
The compound’s potential to interact with biomolecules makes it a candidate for studying biomolecular interactions. This includes the exploration of its binding affinities, rate constants, and overall interaction dynamics with various biological targets, which is fundamental in the design of targeted therapies .
In Vitro Assessment of Drug Affinity
This compound could be utilized in in vitro assays to determine the drug affinity for specific receptors. Such assessments are indispensable in the drug development process, providing insights into the pharmacokinetic parameters of drug-receptor interactions .
Physicochemical Property Analysis
The physicochemical properties of 5-(2-Fluoroethyl)-2’-deoxyuridine , such as lipophilicity, could be analyzed to understand its behavior in biological systems. This analysis can influence the compound’s application in drug formulation and delivery .
Selective Targeting in Molecular Medicine
The selective targeting capabilities of 5-(2-Fluoroethyl)-2’-deoxyuridine could be explored in molecular medicine. By understanding its selective interaction with bioactive macromolecules, it could be developed into a therapeutic agent that minimizes off-target effects .
Kinetic Binding Characterization
Finally, the compound could be used in kinetic binding characterization studies. These studies aim to visualize the kinetic binding characteristics of molecules with high spatial and temporal resolution, leading to the discovery of new drugs with optimized binding properties .
Mécanisme D'action
- These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
- This disruption leads to DNA strand breaks , inhibiting bacterial cell division and ultimately causing cell death .
- By disrupting these processes, Fleroxacin prevents bacteria from maintaining their genetic material and carrying out essential functions .
- Notably, concentrations in bile, nasal secretions, seminal fluid, lung, bronchial mucosa, and ovaries can be 2-3 times higher than in plasma .
- Approximately 38% of an orally administered dose is excreted in urine within 48 hours .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQCEKLDQAQFI-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910598 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoroethyl)-2'-deoxyuridine | |
CAS RN |
108008-61-3 | |
| Record name | 5-(2-Fluoroethyl)-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of fluorine atoms in FEDU and its analogs impact their antiviral activity against herpesviruses?
A1: Research indicates that the addition of fluorine atoms, particularly at the 2' position of the arabinose sugar and the 2-position of the ethyl side chain, significantly enhances antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV) []. For instance, FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H- pyrimidine-2,4-dione), containing fluorine at both positions, demonstrated the most potent antiviral activity against all three viruses compared to FEDU or CEFAU (5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1H,3H-pyr imidine- 2,4-dione) []. While the exact mechanism is not fully elucidated in the provided research, this enhanced activity is likely linked to alterations in nucleoside conformation, affecting its binding affinity to viral enzymes or incorporation into viral DNA.
Q2: What challenges were encountered during the synthesis of FEDU and its analogs, and how were they addressed?
A2: One challenge was achieving a desirable ratio of β to α anomers during the glycosylation step in the synthesis of FEDU analogs []. Researchers observed varying β/α ratios depending on the reaction conditions and protecting groups used. For example, using 3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-erythro-pentofuranosyl chloride as the sugar moiety with N,O-bis(trimethylsilyl)trifluoroacetimide as a silylating reagent yielded a slightly improved β/α ratio (>2:1) for the synthesis of compound 14, a 4-O-methyl protected FEDU analog []. Additionally, nucleophilic fluorination of a key tosylate precursor yielded not only the desired fluorinated product but also a significant amount of an unexpected chloro-substituted product []. This highlights the need for careful optimization of reaction conditions to achieve high yields and purity of the target fluorinated nucleoside analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



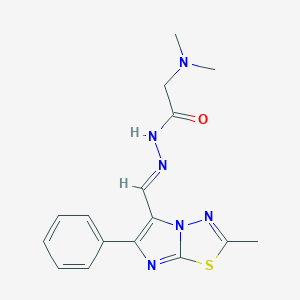

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
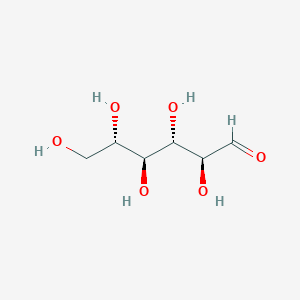

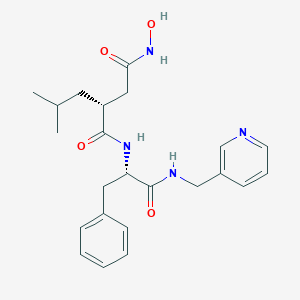

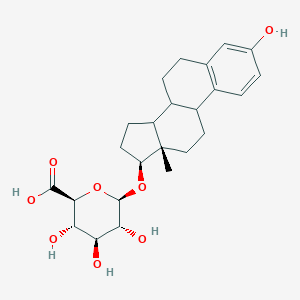
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)


